molecular formula C12H9ClO3S B081118 Benzenesulfonic acid, m-chloro-phenyl ester CAS No. 13659-18-2

Benzenesulfonic acid, m-chloro-phenyl ester

Cat. No. B081118
CAS RN: 13659-18-2
M. Wt: 268.72 g/mol
InChI Key: GVCQCUCEMLXYFA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, m-chloro-phenyl ester is a chemical compound that is commonly used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Benzenesulfonic acid, m-chloro-phenyl ester is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amino acids and nucleic acids. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, which can alter the structure and function of the biomolecule.

Biochemical And Physiological Effects

Benzenesulfonic acid, m-chloro-phenyl ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. It has also been shown to have cytotoxic effects on cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonic acid, m-chloro-phenyl ester in lab experiments include its high reactivity and selectivity. It is also relatively easy to synthesize and handle. However, this compound can be toxic and carcinogenic, which can pose a risk to researchers. Furthermore, it can be difficult to handle due to its high reactivity, which can lead to unwanted side reactions.

Future Directions

There are many future directions for the use of Benzenesulfonic acid, m-chloro-phenyl ester in scientific research. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the use of this compound as a catalyst in new reactions. Furthermore, the biochemical and physiological effects of this compound can be further studied to better understand its mechanism of action and potential therapeutic applications.
In conclusion, Benzenesulfonic acid, m-chloro-phenyl ester is a chemical compound that has various applications in scientific research. It is synthesized through a specific method and has been shown to have cytotoxic, anti-inflammatory, and analgesic effects. While it has advantages in terms of reactivity and selectivity, it can be toxic and difficult to handle. There are many future directions for the use of this compound in scientific research, including the development of new drugs and the study of its biochemical and physiological effects.

Synthesis Methods

Benzenesulfonic acid, m-chloro-phenyl ester is synthesized through the reaction of m-chloroaniline and benzene sulfonic acid. The reaction takes place in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Benzenesulfonic acid, m-chloro-phenyl ester has various applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds. It is also used as a catalyst in various reactions such as esterification and alkylation. Furthermore, this compound has been used in the development of new drugs and as a starting material for the synthesis of biologically active compounds.

properties

CAS RN

13659-18-2

Product Name

Benzenesulfonic acid, m-chloro-phenyl ester

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

phenyl 3-chlorobenzenesulfonate

InChI

InChI=1S/C12H9ClO3S/c13-10-5-4-8-12(9-10)17(14,15)16-11-6-2-1-3-7-11/h1-9H

InChI Key

GVCQCUCEMLXYFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)Cl

Other CAS RN

13659-18-2

synonyms

1-chloro-3-phenoxysulfonyl-benzene

Origin of Product

United States

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